CD38 inhibitor 1
Overview
Description
CD38 inhibitor 1 is a potent inhibitor of CD38, a multifunctional cell surface protein with receptor/enzymatic functions . It is selective for CD38 over other enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), sirtuin 1 (SIRT1), and nicotinamide phosphoribosyltransferase (Nampt) when used at a concentration of 100 nM . It has been shown to increase NAD+ levels in mouse embryonic fibroblasts (MEFs) .
Synthesis Analysis
The synthesis of CD38 inhibitor 1 involves a total synthesis of the N1-IMP scaffold from adenine . The 5’-phosphate group is essential for useful activity .Molecular Structure Analysis
CD38 is a type II transmembrane glycoprotein composed of a single chain of 45 kDa, with three different domains: intracellular (20 amino acids), trans-membrane (23 amino acids), and extracellular (257 amino acids), with 2 to 4 N-linked oligosaccharide chains containing sialic acid residues .Chemical Reactions Analysis
CD38 inhibitor 1 interacts with the nicotinamide mononucleotide (NMN) binding site . The 8-NH2-N1-IMP is the most potent inhibitor and HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .Physical And Chemical Properties Analysis
CD38 inhibitor 1 has a molecular formula of C22H27N3O3S and a molecular weight of 413.53 . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .Scientific Research Applications
Treatment of Multiple Myeloma (MM) : CD38 is highly expressed on MM cells, making it a suitable target for therapeutic antibodies. Anti-CD38 therapies like isatuximab and daratumumab are effective in treating relapsed/refractory MM. They can be used alone or in combination with other agents like immunomodulatory drugs and proteasome inhibitors (Martin et al., 2019).
Chronic Lymphocytic Leukemia (CLL) : In CLL, CD38 is a marker of unfavorable prognosis. Inhibitors like kuromanin block CLL chemotaxis, adhesion, and homing, showing that targeting CD38 enzymatic activities can be therapeutically useful (Vaisitti et al., 2014).
Resistance to PD-1/PD-L1 Blockade in Cancer : CD38 upregulation is a mechanism of acquired resistance to PD-1/PD-L1 blockade in cancer treatment. CD38 inhibits CD8+ T-cell function, and its blockade can overcome resistance (Chen et al., 2018).
Role in Bone Marrow Microenvironment : CD38 is involved in extracellular conversion of NAD+ to adenosine, influencing the bone marrow microenvironment. Modulating CD38 expression may potentiate the efficacy of anti-CD38 monoclonal antibodies (Costa et al., 2019).
Immunostimulation : Targeting CD38's hydrolase and cyclase activities can serve as an immunostimulatory approach. Small molecule inhibitors of CD38 have been identified, offering potential for enhancing T-cell response in immunotherapy (Benton et al., 2021).
Solid Tumors : The role of CD38 in solid tumors is less understood but indicates an immunosuppressive role. Targeting CD38 could help in reinvigorating immune functionality and tumor elimination (Konen et al., 2019).
Glioma Treatment : Inhibiting CD38 in the glioma tumor microenvironment has shown potential as a therapeutic approach. Small molecule inhibitors like K-rhein can inhibit glioma progression, suggesting a new avenue for treatment (Blacher et al., 2015).
Other Therapeutic Potentials : CD38 targeting might have applications in diseases beyond hematological malignancies, including autoimmune diseases and potentially viral infections like COVID-19 (Szlasa et al., 2022).
Safety And Hazards
Future Directions
CD38-directed therapies have revolutionized the treatment landscape for multiple myeloma, leading to high rates of complete remission and increasing depth of response . Future research will focus on optimizing efficacy without compromising safety . The development of CD38-based combination therapies will contribute to further improvement in the outcome of patients .
properties
IUPAC Name |
4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQALSOBHVEJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336660 | |
Record name | CD38-IN-78c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CD38 inhibitor 1 | |
CAS RN |
1700637-55-3 | |
Record name | CD38-IN-78c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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